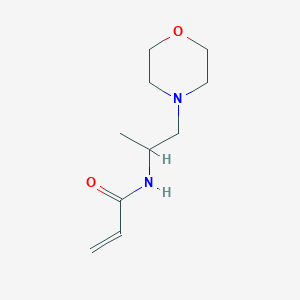![molecular formula C16H17NO2 B7557677 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol](/img/structure/B7557677.png)
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol, also known as chroman-4-ol, is a synthetic compound that belongs to the class of chromenes. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chroman-4-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antidiabetic, and antiviral properties. In pharmacology, it has been studied for its antioxidant, anti-inflammatory, and neuroprotective effects. In biochemistry, it has been researched for its ability to inhibit enzymes and modulate protein-protein interactions.
Mechanism of Action
The mechanism of action of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol is not fully understood. However, studies have suggested that it exerts its effects through various pathways, including the inhibition of enzymes such as tyrosinase and alpha-glucosidase, modulation of protein-protein interactions, and scavenging of free radicals.
Biochemical and Physiological Effects
Chroman-4-ol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce oxidative stress, and modulate inflammatory responses. In vivo studies have shown that it can improve glucose tolerance, reduce insulin resistance, and protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Chroman-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has low toxicity. However, its limitations include its low solubility in water, which can make it difficult to use in aqueous-based assays, and its limited availability, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol. Some of these include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Studying its mechanism of action in more detail to identify new targets for drug development.
3. Developing more efficient synthesis methods to increase the yield and reduce the cost of production.
4. Exploring its potential as a food preservative due to its antioxidant properties.
5. Investigating its potential as a cosmetic ingredient due to its ability to inhibit tyrosinase, which is involved in melanin production.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful therapeutic agent.
Synthesis Methods
The synthesis of 2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol involves the reaction of 4-hydroxycoumarin with paraformaldehyde and an amine catalyst to form the intermediate 2-(4-formyl-3,4-dihydrocoumarinyl)ethanamine. The intermediate is then reacted with phenol under acidic conditions to produce this compound. The yield of the synthesis method is approximately 50%.
properties
IUPAC Name |
2-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-7-3-1-5-12(15)11-17-14-9-10-19-16-8-4-2-6-13(14)16/h1-8,14,17-18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOWBAFTURLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)
![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![2-chloro-N-[4-methoxy-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7557697.png)
![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)